cis-7-Hexadecenoic Acid methyl ester
Overview
Description
Methyl (Z)-7-hexadecenoate is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of (Z)-hexadec-7-enoic acid with methanol. It has a role as a plant metabolite, a nitrification inhibitor, a fungal metabolite and an algal metabolite. It is functionally related to a (Z)-hexadec-7-enoic acid.
Scientific Research Applications
Transdermal Drug Delivery : Cis-9-octadecenoic acid methyl ester, a related compound, enhances the transdermal flux of hydrocortisone and 5-fluorouracil across hairless mouse skin, suggesting potential applications in drug delivery systems (Song, Lau-cam, & Kim, 2001).
Anti-inflammatory Effects : The isomer 16:1n-10, which is a cis-7-hexadecenoic acid methyl ester, exhibits anti-inflammatory effects in phagocytic cells (Astudillo et al., 2017).
Fatty Acid Composition Analysis : The conversion of cis octadecenoic acids to their trans isomers is used for studying fatty acid composition and melting points (Gunstone & Ismail, 1967).
Metabolic Studies : Dietary methyl-2-hexadecynoate, another related compound, inhibits fatty acid elongation in animals, especially in the microsomal system, which could be relevant in metabolic research (Wood & Lee, 1981).
Chromatography and Separation : Silver ion high-performance liquid chromatography can separate cis and trans unsaturated fatty acid methyl esters, including this compound, which is crucial in analytical chemistry (Adlof, 1994).
Biochemical Analysis and Elucidation : this compound is involved in chain elongation pathways in a variety of species, helping to understand biochemical processes (Kuemmel & Chapman, 1968).
Oxidation Studies : The initial stage of autoxidation of cis- and trans-9-octadecenoic acid methyl esters, related to this compound, has been studied using NMR and IR spectroscopy, which is important in understanding oxidation processes (S̀liwiok, Kowalski, & Wasielewska, 1972).
Mechanism of Action
Target of Action
The primary targets of cis-7-Hexadecenoic Acid methyl ester are the membrane fatty acids of certain bacterial populations . The specific composition and abundance of these membrane fatty acids can be used to identify specific genera of bacterial populations in natural environments .
Mode of Action
It is known that the compound complements cis-7-hexadecenoic acid . This suggests that it may interact with its targets, the membrane fatty acids, in a way that complements the action of cis-7-hexadecenoic acid.
Biochemical Pathways
It has been isolated from autotrophic bacterial cultures associated with the accumulation of sulfate in biofilters . This suggests that it may be involved in the biochemical pathways of sulfide-oxidizing autotrophic organisms.
Pharmacokinetics
It is known that the compound is sensitive to light and volatile , which may impact its bioavailability.
Result of Action
Its presence in autotrophic bacterial cultures associated with the accumulation of sulfate in biofilters suggests that it may have a role in the metabolism of these organisms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its sensitivity to light and volatility suggest that it may be less stable and effective in environments with high light exposure or temperature.
Biochemical Analysis
Cellular Effects
cis-7-Hexadecenoic Acid Methyl Ester has been found to have significant anti-inflammatory activity in vitro and in vivo . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
methyl (Z)-hexadec-7-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3/b11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCDESKKWMGGON-KHPPLWFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015911 | |
Record name | 7-Hexadecenoic acid, methyl ester, (7Z) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56875-67-3 | |
Record name | 7-Hexadecenoic acid, methyl ester, (7Z) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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